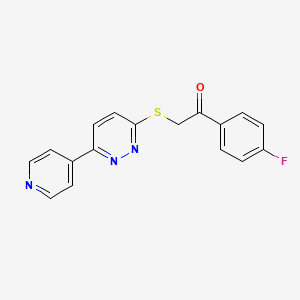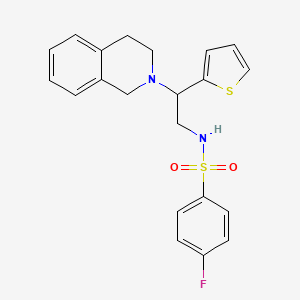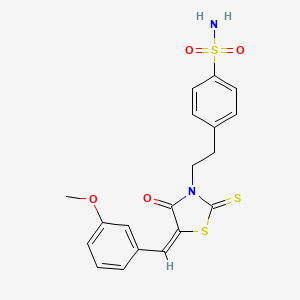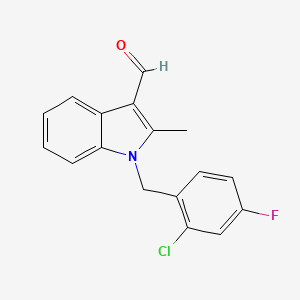![molecular formula C18H14N2O3 B2455396 3-{[(Cyclopropylcarbonyl)oxy]imino}-1-Phenyl-1,3-Dihydro-2H-indol-2-on CAS No. 478261-14-2](/img/structure/B2455396.png)
3-{[(Cyclopropylcarbonyl)oxy]imino}-1-Phenyl-1,3-Dihydro-2H-indol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one” is a derivative of 1,3-dihydro-2H-indol-2-ones . These derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, and anticonvulsant .
Synthesis Analysis
The synthesis of various 5-substituted-3- [ {5- (6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives was reported using a one-pot multicomponent-Biginelli reaction via a CaCl2 catalyst .Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
1,3-Dihydro-2H-indol-2-on-Derivate haben vielversprechende antituberkulose Eigenschaften gezeigt . Forscher haben neue Indol-2-on-Derivate, einschließlich unserer Zielverbindung, synthetisiert und ihre Wirksamkeit gegen Mycobacterium tuberculosis H37Rv bewertet. Diese Verbindungen könnten potenziell zur Bekämpfung der Tuberkulose beitragen.
Anti-HIV-Potenzial
Obwohl dies für unsere Verbindung nicht explizit erwähnt wurde, ist es erwähnenswert, dass Indol-Derivate auf ihre Anti-HIV-Aktivität untersucht wurden . Weitere Studien könnten untersuchen, ob unsere Verbindung ähnliche Wirkungen zeigt.
Fungizide Eigenschaften
Dieselben Derivate haben eine antifungale Aktivität gegen Stämme wie Candida albicans und Aspergillus niger gezeigt . Die Untersuchung der spezifischen Auswirkungen unserer Verbindung auf Pilzerreger könnte wertvolle Erkenntnisse liefern.
Antibakterielle Wirkungen
In-vitro-antibakterielle Tests zeigten Aktivität gegen verschiedene menschliche Krankheitserreger, darunter Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus und Bacillus subtilis . Das Verständnis des Wirkmechanismus und der potenziellen klinischen Anwendungen ist entscheidend.
Antiepileptische Eigenschaften
Obwohl unsere Verbindung nicht direkt untersucht wurde, wurden Indol-Derivate als potenzielle Antiepileptika untersucht . Es könnte sich lohnen zu untersuchen, ob unsere Verbindung ähnliche Wirkungen zeigt.
Weitere biodynamische Aktivitäten
Indol-Derivate überraschen Forscher häufig mit zusätzlichen Eigenschaften. Obwohl dies für unsere Verbindung nicht explizit berichtet wurde, ist es wichtig, für unerwartete Entdeckungen offen zu bleiben. Zukünftige Untersuchungen können neue Anwendungen aufdecken.
Für detailliertere Informationen können Sie sich auf den ursprünglichen Forschungsartikel beziehen . Wenn Sie spezielle Fragen haben oder zusätzliche Informationen benötigen, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
The mechanism of action of 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, it is believed to act by binding to the active site of the target enzyme and preventing the enzyme from carrying out its normal function. In the case of COX-2, it is believed to bind to the active site of the enzyme and prevent it from producing inflammatory mediators. In the case of AChE, it is believed to bind to the active site of the enzyme and prevent it from breaking down acetylcholine.
Biochemical and Physiological Effects
3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have a variety of biochemical and physiological effects. In the case of COX-2 inhibition, it has been found to reduce inflammation and pain. In the case of AChE inhibition, it has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one in laboratory experiments is that it is relatively easy to synthesize and can be purified using column chromatography. Additionally, it has been found to have a variety of biological activities, making it useful in a wide range of experiments. The main limitation of using 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Zukünftige Richtungen
The potential of 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is still largely unexplored, and there are a number of possible future directions for research. One possible direction is to further investigate its mechanism of action in order to better understand its effects in different contexts. Additionally, 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one could be further studied for its potential to act as an inhibitor of other enzymes, such as monoamine oxidase (MAO) and phosphodiesterase (PDE). Finally, 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one could be studied for its potential to act as a drug or drug delivery system for the treatment of various diseases.
Synthesemethoden
3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one can be synthesized via a variety of methods, including the cyclization of 1-phenyl-1,3-dihydro-2H-indol-2-one and cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium acetate. The reaction is typically carried out at room temperature and is complete in approximately 24 hours. The product is then isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17-16(19-23-18(22)12-10-11-12)14-8-4-5-9-15(14)20(17)13-6-2-1-3-7-13/h1-9,12H,10-11H2/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYRGUCGGJASS-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide](/img/structure/B2455318.png)


![4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2455324.png)
![4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2455327.png)
![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)



![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)
![Cyclopropyl-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2455335.png)